N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide
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Overview
Description
Benzoxazole is a heterocyclic compound with a fusion of benzene and oxazole ring. It is a planar molecule which is often used as a building block in pharmaceuticals and organic electronics .
Synthesis Analysis
Benzoxazole derivatives can be synthesized through various methods. One common method involves the reaction of 2-aminophenols with carboxylic acids or carboxylic anhydrides . Another method involves a one-pot three-component reaction using 4‑hydroxy coumarin, 2-mercapto benzoxazole and substituted aldehydes in the presence of L-proline as a catalyst .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of a benzene ring fused to an oxazole ring. The benzoxazole ring system is planar, which allows for extensive conjugation and results in interesting photophysical properties .Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions .Physical And Chemical Properties Analysis
Benzoxazole derivatives exhibit a range of physical and chemical properties. For example, they typically have a high degree of planarity and conjugation, which can result in interesting photophysical properties .Scientific Research Applications
- Biological Activities : Benzoxazole derivatives exhibit diverse biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
- Anti-Cancer Properties : Some benzoxazole derivatives have demonstrated promising anti-cancer activity. For instance, compound 5d exhibited inhibition against lung, breast, colon, and cervical cancer cells .
- QSAR Modeling : Researchers have designed and synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones as potential antibacterial agents. Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate physicochemical properties with biological activity .
- DNA Gyrase Inhibition : Molecular docking studies have explored the interaction of benzoxazole derivatives with DNA gyrase, a crucial enzyme involved in DNA replication and repair. These studies aid in understanding potential drug-target interactions .
- Pathways : Researchers have developed various synthetic pathways for benzoxazole derivatives using 2-aminophenol as a precursor. These pathways involve aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
- Eco-Friendly Routes : Efforts have been made to synthesize benzoxazole derivatives using green chemistry principles. These approaches minimize environmental impact and promote sustainable synthesis .
Medicinal Chemistry and Drug Discovery
Cancer Research
Antibacterial Agents
Molecular Docking Studies
Synthetic Strategies
Green Chemistry and Eco-Friendly Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O3/c19-16-9-8-15(23-16)17(22)20-12-5-3-4-11(10-12)18-21-13-6-1-2-7-14(13)24-18/h1-10H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHVORKFJRBMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide |
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